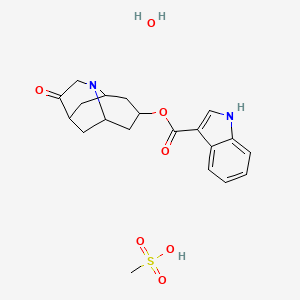
4-Hydroxyvalerophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyvalerophenone, also known as 4-Pentanoylphenol, is an organic compound with the molecular formula C11H14O2. It is a derivative of valerophenone, featuring a hydroxyl group at the para position of the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxyvalerophenone is typically synthesized through the Friedel-Crafts acylation of phenol with valeryl chloride. The reaction is catalyzed by trifluoromethanesulfonic acid (TfOH) and carried out at temperatures ranging from 0°C to 20°C. The general procedure involves dissolving phenol and valeryl chloride in TfOH, warming the mixture to room temperature, and then pouring it into cold water and ethyl acetate. The organic layer is washed with hydrochloric acid, sodium bicarbonate, and sodium chloride, followed by drying over magnesium sulfate and purification via silica column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent reaction conditions and high yields. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxyvalerophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxybenzoic acid, 4-Hydroxyacetophenone.
Reduction: 4-Hydroxyvalerophenol.
Substitution: Various substituted phenols and ketones.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyvalerophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic enzymes.
Industry: This compound is used in the production of liquid crystals and other advanced materials
Wirkmechanismus
4-Hydroxyvalerophenone acts as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme involved in steroid metabolism. The compound binds to the active site of the enzyme, preventing the conversion of androgens and estrogens. This inhibition can affect various physiological processes, including hormone regulation and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyacetophenone: Similar structure but with an acetyl group instead of a valeroyl group.
4-Hydroxybenzoic acid: Contains a carboxyl group instead of a valeroyl group.
4-Hydroxybenzaldehyde: Features an aldehyde group instead of a valeroyl group.
Uniqueness
4-Hydroxyvalerophenone is unique due to its valeroyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of various organic compounds and pharmaceuticals .
Eigenschaften
CAS-Nummer |
27927-59-9 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
4-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H14O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI-Schlüssel |
BFPGHQLMXCDMGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Phenol, 4-[(dimethylamino)methyl]-2,6-dimethyl-](/img/structure/B8808000.png)

![3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B8808020.png)

![Benzoic acid, 4-[[[[4-(ethoxycarbonyl)phenyl]amino]methylene]amino]-, ethyl ester](/img/structure/B8808027.png)

![4-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8808034.png)

